molecular formula C11H13F3N2 B1295231 1-(4-Trifluoromethylphenyl)piperazine CAS No. 30459-17-7

1-(4-Trifluoromethylphenyl)piperazine

Cat. No. B1295231
CAS RN: 30459-17-7
M. Wt: 230.23 g/mol
InChI Key: IBQMAPSJLHRQPE-UHFFFAOYSA-N
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Description

1-(4-Trifluoromethylphenyl)piperazine is a chemical compound that has been studied for its potential effects on serotonin receptors in the brain. It has been shown to act as a serotonin receptor agonist, which can influence various neurotransmitter systems and potentially affect mood and behavior .

Synthesis Analysis

The synthesis of related piperazine compounds often involves multi-step chemical reactions. For instance, derivatives of 1-(4-Trifluoromethylphenyl)piperazine have been synthesized using methods such as the Mannich reaction, which involves the reaction of secondary amines with formaldehyde and ketones or aldehydes . Another approach for synthesizing piperazine derivatives with trifluoromethyl groups involves the nucleophilic addition of the Ruppert-Prakash reagent (TMSCF3) to α-amino sulfinylimines .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be determined using techniques such as X-ray crystallography. For example, the structure of a related compound, 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole, was elucidated and found to have a nearly planar benzimidazole ring and a piperazine ring in a chair conformation . These structural details are crucial for understanding the interaction of the compound with biological targets.

Chemical Reactions Analysis

Piperazine compounds can undergo various chemical reactions. The synthesis of 1-(4-Trifluoromethylphenyl)piperazine derivatives often involves reactions such as cyclization, condensation, and deprotection . These reactions are carefully designed to introduce specific functional groups that can modulate the biological activity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, including those with a trifluoromethylphenyl group, are characterized using spectroscopic methods such as IR, NMR, and mass spectrometry. These properties are influenced by the presence of the trifluoromethyl group, which can affect the compound's lipophilicity, metabolic stability, and ability to interact with biological targets . The crystal structure analysis provides additional insights into the intermolecular interactions and the overall three-dimensional architecture of the compound .

Scientific Research Applications

Serotonin Receptor Agonist Research

1-(m-Trifluoromethylphenyl)-piperazine has been studied for its role as a serotonin receptor agonist. In rat brains, it was found to inhibit the specific binding of tritiated serotonin to membranes and decrease the concentration of 5-hydroxyindoleacetic acid (5-HIAA) without altering serotonin concentration. This suggests a decrease in serotonin turnover, a result consistent with stimulating serotonin receptors in the brain (Fuller, Snoddy, Mason, & Molloy, 1978).

Antitumor Activity Evaluation

A study focused on the synthesis and investigation of 1,2,4-triazine derivatives bearing the piperazine amide moiety for potential anticancer activities. These compounds, including variations with 1-(4-Trifluoromethylphenyl)piperazine, exhibited promising antiproliferative effects against breast cancer cells (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Novel Insecticides Research

The compound 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP), a 5-HT(1A) agonist with high affinity for serotonin receptors in parasitic nematodes, has been used as a lead compound for developing new insecticides. Various derivatives were synthesized and showed significant growth-inhibiting and larvicidal activities against the armyworm Pseudaletia separata (Cai, Li, Fan, Huang, Shao, & Song, 2010).

Piperazine Derivatives as Therapeutic Tools

Piperazine derivatives, including 1-(4-Trifluoromethylphenyl)piperazine, have been explored for central therapeutic applications due to their activation of the monoamine pathway. They have been investigated for use as antipsychotic, antidepressant, and anxiolytic drugs, highlighting their potential versatility in medicinal chemistry (Brito, Moreira, Menegatti, & Costa, 2018).

Safety And Hazards

1-(4-Trifluoromethylphenyl)piperazine causes severe skin burns and eye damage . It may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2/c12-11(13,14)9-1-3-10(4-2-9)16-7-5-15-6-8-16/h1-4,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQMAPSJLHRQPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184534
Record name 1-(4-(Trifluoromethyl)phenyl)piperazine
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Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Trifluoromethylphenyl)piperazine

CAS RN

30459-17-7
Record name 1-[4-(Trifluoromethyl)phenyl]piperazine
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Record name 1-(4-(Trifluoromethyl)phenyl)piperazine
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Record name 1-(4-(Trifluoromethyl)phenyl)piperazine
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Record name 1-[4-(trifluoromethyl)phenyl]piperazine
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Record name 1-[4-(Trifluoromethyl)phenyl]piperazine
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Synthesis routes and methods I

Procedure details

A solution of t-butyl 4-(4-(trifluoromethyl)phenyl)piperazine-1-carboxylate (1.06 g, 3.21 mmol, 1.00 equiv) in dichloromethane (10 mL) and trifluoroacetic acid (6 mL) was placed in a 50-mL round-bottom flask and stirred for 2 h at 30° C. in an oil bath. The pH value of the solution was adjusted to 7-8 with saturated aqueous sodium bicarbonate. The resulting solution was extracted with 4×30 mL of dichloromethane and the organic layers combined and dried over anhydrous sodium sulfate, followed by filtration to remove the solids. The resulting solution was concentrated under vacuum, resulting in 740 mg (crude) of 1-(4-(trifluoromethyl)phenyl)piperazine as a yellow solid.
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Tert-butyl 4-(4-trifluoromethylphenyl)-piperazine-1-carboxylate (3.8 g, 11.5 mmol) prepared in Reference Example 77 was dissolved in methylene chloride (40 ml), to which trifluoroacetic acid (10 ml) was added dropwise, and the mixture was stirred at room temperature overnight. The reaction mixture was concentrated under reduced pressure, and the residue was neutralized with saturated sodium hydrogencarbonate aqueous solution and the mixture was extracted with methylene chloride. The extract was dried over magnesium sulfate, and then filtered. The filtrate was concentrated under reduced pressure to afford 1-(4-trifluoromethylphenyl)piperazine (2.5 g, yield 96%) as a white powder.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

The mixture of 1-bromo-4-(trifluoromethyl)benzene (15 g, 67 mmol), piperazine (28.8 g, 334.4 mmol, 5 eq.), Pd2(dba)3 (1.4 g, 1.53 mmol, 2 mol %), BINAP (420 mg, 0.67 mmol, 1 mol %) and t-BuONa (12.9 g, 134.2 mmol, 2 eq.) in toluene (200 ml) was stirred for 2 hours at 70° C. under nitrogen. Then the solids were filtered off and the mixture was concentrated under vacuum to give a residue, which was purified by silica gel column chromatography using 1% 5% methanol in dichloromethane to afford 1-[4-(trifluoromethyl)phenyl]piperazine as a dark red solid (10.5 g, 68%). (ES, m/z): [M+H]+ 231.1; 1H NMR (300 MHz, CDCl3): δ 7.48 (d, J=8.7 Hz, 2H), 6.92 (d, J=8.7 Hz, 2H), 3.32-3.20 (m, 4H), 3.04-3.01 (m, 4H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step One
Name
Quantity
420 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
SP Vorce, JM Holler, B Levine… - Journal of analytical …, 2008 - academic.oup.com
Designer piperazines, such as 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)-piperazine (TFMPP), are widely available and have become popular party drugs throughout …
Number of citations: 65 academic.oup.com
HM Maher, T Awad, CR Clark - Forensic science international, 2009 - Elsevier
Gas chromatography with infrared detection (GC–IRD) provides direct confirmatory data for the identification of the psychoactive designer drug 3-trifluoromethylphenylpiperazine (3-…
Number of citations: 41 www.sciencedirect.com
RJ Waite, GJ Barbante, NW Barnett, EM Zammit… - Talanta, 2013 - Elsevier
We present an exploration of the chemiluminescence from reactions of benzylpiperazines and phenylpiperazines with tris(2,2′-bipyridine)ruthenium(III). The selectivity of the reagent …
Number of citations: 20 www.sciencedirect.com
C Kuleya, S Hall, L Gautam, MD Cole - Analytical Methods, 2014 - pubs.rsc.org
This study presents a method for the simultaneous detection of piperazines and congeners in street samples of amphetamine type stimulants. The method is based on simple solvent …
Number of citations: 12 pubs.rsc.org
CL Milanesi, S Protti, D Chiodi, A Profumo… - Journal of …, 2021 - Elsevier
We describe herein the electrochemical behaviour and the voltammetric determination of aryl piperazines of forensic interest, including 1-(4-methoxyphenyl)piperazine (pMeOPP), 1-(4-…
Number of citations: 7 www.sciencedirect.com
EM Mwenesongole, L Gautam, SW Hall… - Analytical …, 2013 - pubs.rsc.org
This study presents a method of simultaneous detection of both traditional and newly emerged drugs of abuse in wastewater. The method is based on solid phase extraction and gas …
Number of citations: 53 pubs.rsc.org
C Kuleya, MD Cole - … Techniques in the Forensic Analysis of …, 2018 - books.google.com
Benzyl and phenylpiperazines are classes of compounds that offer the user similar effects to those sought from amphetamines and ring-substituted amphetamines, reportedly without …
Number of citations: 3 books.google.com
KT Chue, MS Chang, LN Ten - Chemistry of Natural Compounds, 2011 - Springer
New betulonic acid amides with piperazine derivatives were synthesized by the acid-chloride method and characterized using spectral data. It was shown that synthesized compounds 2…
Number of citations: 7 link.springer.com
S Janowska, S Andrzejczuk, P Gawryś, M Wujec - Molecules, 2023 - mdpi.com
A series of novel Mannich bases were designed, synthesized, and screened for their antimicrobial activity. The target compounds were synthesized from 4-(3-chlorophenyl)-5-(3-…
Number of citations: 8 www.mdpi.com
C Kuleya - 2014 - Anglia Ruskin University
Number of citations: 1

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